molecular formula C19H17N5O3 B11022192 7-(Pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(Pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11022192
M. Wt: 363.4 g/mol
InChI Key: NVMJCSDVUWKHOR-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-5-[7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]phenyl methyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolopyrimidine ring fused with a pyridine ring, and it is substituted with methoxy groups and a phenyl methyl ether moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-5-[7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]phenyl methyl ether typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through the cyclization of appropriate precursors, such as 3-aminopyridine and formamide derivatives, under acidic or basic conditions.

    Substitution Reactions:

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of 2,3-dimethoxy-5-[7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]phenyl methyl ether may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-5-[7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methanol for methoxylation, phenylmethyl chloride for etherification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2,3-Dimethoxy-5-[7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]phenyl methyl ether has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-5-[7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxy-5-[7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]phenyl methyl ether
  • 2,3-Dimethoxy-5-[7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]phenyl methyl ether

Uniqueness

The uniqueness of 2,3-dimethoxy-5-[7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]phenyl methyl ether lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H17N5O3

Molecular Weight

363.4 g/mol

IUPAC Name

7-pyridin-3-yl-2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H17N5O3/c1-25-15-9-13(10-16(26-2)17(15)27-3)18-22-19-21-8-6-14(24(19)23-18)12-5-4-7-20-11-12/h4-11H,1-3H3

InChI Key

NVMJCSDVUWKHOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=CC=NC3=N2)C4=CN=CC=C4

Origin of Product

United States

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